

Physicochemical properties of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane

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Compound of Interest

Compound Name: 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane

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An In-depth Technical Guide to the Physicochemical Properties of **6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane**

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Abstract

6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane is a heterocyclic organic compound featuring a rigid spirocyclic scaffold. Such structures are of significant interest in medicinal chemistry and drug development as they serve as valuable building blocks for creating novel chemical entities with three-dimensional diversity. The presence of a tert-butyloxycarbonyl (Boc) protecting group and a lactam functionality makes this molecule a versatile intermediate for further chemical modification. This guide provides a comprehensive overview of the known and predicted physicochemical properties of **6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane**, details standard methodologies for its characterization, and offers insights into its handling and stability. This document is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this compound in their work.

Molecular Identity and Structural Overview

The unique architecture of **6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane**, defined by the fusion of an azetidine and a piperidine ring through a shared quaternary carbon, imparts significant

conformational rigidity. This feature is highly desirable in drug design for optimizing binding affinity and selectivity to biological targets.

1.1. Nomenclature and Chemical Identifiers

- Systematic Name: tert-butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate.[1]
- Common Synonyms: **6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane**, tert-butyl 3-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate.[1][2]
- CAS Number: 1160246-71-8.[1][2][3][4]
- Molecular Formula: C₁₂H₂₀N₂O₃. [1][2][3]
- SMILES: CC(C)(C)OC(=O)N1CCCC2(C1)CNC2=O.[1]
- InChI: InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-5-12(8-14)7-13-9(12)15/h4-8H2,1-3H3,(H,13,15).[1]

1.2. Structural Diagram

Compound

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Caption: 2D Structure of **6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane**.

Core Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The data presented below combines experimentally derived values from chemical suppliers with computationally predicted parameters.

Table 1: Summary of Physicochemical Properties

Property	Value	Source	Notes
Molecular Weight	240.30 g/mol	PubChem[1][2][3]	
Exact Mass	240.14739250 Da	PubChem[1]	Computed
Appearance	Solid / Crystalline	EvitaChem[5]	Based on similar compounds
Boiling Point	411.9 ± 38.0 °C at 760 mmHg	ChemSrc[2]	Predicted
Density	1.2 ± 0.1 g/cm ³	ChemSrc[2]	Predicted
Flash Point	202.9 ± 26.8 °C	ChemSrc[2]	Predicted
XLogP3	0.5	PubChem[1]	Computed measure of lipophilicity
Topological Polar Surface Area (TPSA)	58.6 Å ²	PubChem[1]	Computed
Hydrogen Bond Donor Count	1	PubChem[1]	Computed
Hydrogen Bond Acceptor Count	3	PubChem[1]	Computed
Rotatable Bond Count	1	PubChem[1]	Computed

Methodologies for Experimental Characterization

To ensure the quality and reliability of research data, rigorous experimental characterization is paramount. The following section outlines standard, self-validating protocols for determining the key physicochemical properties of **6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane**.

Caption: Workflow for comprehensive physicochemical characterization.

3.1. Purity and Identity Confirmation via HPLC-MS

- **Expertise & Causality:** This method is the cornerstone of small molecule analysis. High-Performance Liquid Chromatography (HPLC) separates the target compound from any

impurities, providing a quantitative measure of purity based on peak area. Mass Spectrometry (MS) serves as a highly specific detector, confirming the compound's identity by measuring its mass-to-charge ratio, which must match the theoretical exact mass.

- Detailed Protocol:
 - Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
 - HPLC System:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 5 μ L.
 - Detector: UV at 210 nm and 254 nm.
 - MS System:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Analysis: Scan for the protonated molecule $[M+H]^+$ at an expected m/z of 241.15.
 - Data Analysis: Purity is calculated from the UV chromatogram as the percentage area of the main peak relative to all peaks. Identity is confirmed if the primary mass observed corresponds to the expected value.

3.2. Thermal Properties via Differential Scanning Calorimetry (DSC)

- Expertise & Causality: DSC is the gold standard for determining the melting point (T_m) of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp endothermic peak indicates the melting transition, providing a precise T_m and an indication of purity (purer samples typically have sharper peaks).
- Detailed Protocol:
 - Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp a lid onto the pan.
 - Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
 - Thermal Program:
 - Atmosphere: Nitrogen gas flow at 50 mL/min.
 - Method: Equilibrate at 25 °C. Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min.
 - Data Analysis: The melting point is determined as the onset temperature of the main endothermic peak in the resulting thermogram.

3.3. Aqueous Solubility via Shake-Flask Method

- Expertise & Causality: Solubility is a critical parameter for any compound intended for biological study, as it directly impacts bioavailability and formulation feasibility. The shake-flask method is a reliable equilibrium-based technique to determine thermodynamic solubility.
- Detailed Protocol:
 - Sample Preparation: Add an excess amount of the solid compound (e.g., ~5 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.
 - Equilibration: Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

- Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
- Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase. Quantify the concentration of the dissolved compound using a pre-established calibration curve via the HPLC-UV method described in Section 3.1.

Stability and Handling

Proper storage and handling are essential to maintain the integrity of the compound.

- Storage: The recommended storage condition is 2-8°C.[6] For long-term storage, a cool, dry place is advised.
- Shelf Life: At least one supplier indicates a shelf life of 1095 days under appropriate conditions.[3]
- Chemical Stability:
 - Acid Sensitivity: The Boc (tert-butyloxycarbonyl) protecting group is labile under strong acidic conditions (e.g., trifluoroacetic acid, HCl), which will cleave it to reveal the free secondary amine.
 - Base Sensitivity: The lactam (cyclic amide) ring may be susceptible to hydrolysis under strong basic conditions (e.g., concentrated NaOH) and elevated temperatures.

Conclusion

6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane is a well-defined chemical entity with a rigid three-dimensional structure that makes it an attractive building block for synthetic and medicinal chemistry. Its key physicochemical properties, including a molecular weight of 240.30 g/mol, a high predicted boiling point, and moderate polarity (XLogP3 = 0.5), define its behavior.[1][2][3] While core data is available, this guide highlights the necessity for rigorous experimental verification of properties like melting point, solubility, and pKa using the standardized protocols provided. Understanding this complete physicochemical profile is critical for its effective application in the design and development of novel therapeutics.

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